molecular formula C18H16O6 B1199450 4'-Hydroxy-5,6,7-trimethoxyflavone CAS No. 6938-18-7

4'-Hydroxy-5,6,7-trimethoxyflavone

Cat. No. B1199450
CAS RN: 6938-18-7
M. Wt: 328.3 g/mol
InChI Key: PJRWXHDCKWSIRU-UHFFFAOYSA-N
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Patent
US08138165B2

Procedure details

To a suspension of 1e 4′-benzyloxy-5,6,7-trimethoxyflavone, (120 mg, 0.29 mmol) and a catalytic amount of palladium on charcoal (10%) in ethanol (15 mL) was hydrogenated at atmospheric pressure for 4 h. The catalyst was filtered off and the solvent was stripped off to produce the title compound 1h (89 mg, 95%) as slight yellow crystals. Without purification, the purity of this compound is higher than 95%. 1H NMR (DMSO, 200 M Hz), δ 7.88 (d, J=8.6 Hz, 2H), 7.16 (s, 1H), 6.90 (d, J=8.6 Hz, 2H), 6.60 (s, 1H), 3.93 (s 3H), 3.93 (s, 3H), 3.78 (s, 3H), 3.75 (s, 3H).
[Compound]
Name
1e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4′-benzyloxy-5,6,7-trimethoxyflavone
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:31]=[CH:30][C:12]([C:13]2[O:14][C:15]3[C:20]([C:21](=[O:23])[CH:22]=2)=[C:19]([O:24][CH3:25])[C:18]([O:26][CH3:27])=[C:17]([O:28][CH3:29])[CH:16]=3)=[CH:11][CH:10]=1)C1C=CC=CC=1>[Pd].C(O)C>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]2[O:14][C:15]3[C:20]([C:21](=[O:23])[CH:22]=2)=[C:19]([O:24][CH3:25])[C:18]([O:26][CH3:27])=[C:17]([O:28][CH3:29])[CH:16]=3)=[CH:30][CH:31]=1

Inputs

Step One
Name
1e
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4′-benzyloxy-5,6,7-trimethoxyflavone
Quantity
120 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=2OC3=CC(=C(C(=C3C(C2)=O)OC)OC)OC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=2OC3=CC(=C(C(=C3C(C2)=O)OC)OC)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 89 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.